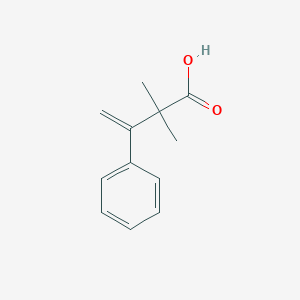

2,2-Dimethyl-3-phenylbut-3-enoic acid

Description

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2,2-dimethyl-3-phenylbut-3-enoic acid |

InChI |

InChI=1S/C12H14O2/c1-9(12(2,3)11(13)14)10-7-5-4-6-8-10/h4-8H,1H2,2-3H3,(H,13,14) |

InChI Key |

VVAAEZRUOFCZSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=C)C1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2,2-dimethyl-3-phenylbut-3-enoic acid and its analogs:

Key Observations:

Electronic Effects: The oxo group in 2-oxo-4-phenylbut-3-enoic acid enhances acidity (pKa ~2.5) relative to the target compound (estimated pKa ~4.5) due to electron-withdrawing effects .

Biological Activity: Fluorination in 3-(2-fluorophenyl)but-2-enoic acid may improve blood-brain barrier penetration, making it relevant in neuropharmacology, whereas the target compound’s methyl groups could enhance metabolic stability .

Synthetic Utility: Ethyl 3-oxo-2-phenylbutanoate, an ester derivative, exhibits higher volatility and lower polarity than the free acid forms, favoring its use in solvent-mediated reactions .

Physicochemical Properties

- Solubility: The target compound’s hydrophobicity (logP ~2.17) exceeds that of 2-hydroxybut-3-enoic acid (logP ~1.2) due to methyl and phenyl groups, reducing aqueous solubility .

- Melting/Boiling Points: Data gaps exist for many analogs (e.g., 3-phenylbut-2-enoic acid), but ester derivatives (e.g., ethyl 3-oxo-2-phenylbutanoate) generally exhibit lower melting points than free acids .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Dimethyl-3-phenylbut-3-enoic acid, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via multicomponent reactions such as the Petasis reaction, which utilizes boronic acids, carbonyl derivatives, and amines. For example, analogous enoic acid derivatives have been prepared using glycerol derivatives and boronic acids in hexafluoroisopropanol (HFIP) with 3Å molecular sieves, followed by purification via column chromatography . Intermediates like methyl esters (e.g., 4,4,4-trifluoro-3-phenylbut-2-enoic acid methyl ester) are often characterized using H NMR, C NMR, and HRMS to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (700 MHz for H and 176 MHz for C) is critical for confirming backbone structure and substituent positions. High-Resolution Mass Spectrometry (HRMS) provides precise molecular weight validation (e.g., m/z 385.1580 for a related enoic acid derivative ). Additional techniques like IR spectroscopy can identify carboxylic acid functional groups.

Q. How can computational tools aid in predicting physicochemical properties?

- Methodological Answer : Density Functional Theory (DFT) calculations predict molecular geometry, while tools like PubChem’s InChI key system (e.g., OEYCTWRGFOPQOG-UHFFFAOYSA-N for similar biphenylacetic acids) enable database cross-referencing for solubility, logP, and pKa . Molecular docking studies may assess potential biological interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer : Contradictions often arise from variable catalytic conditions or solvent purity. Systematic Design of Experiments (DoE) should test parameters like catalyst loading (e.g., HFIP vs. THF), temperature, and molecular sieve freshness. Statistical tools (ANOVA) can identify critical factors, while kinetic studies monitor reaction progress .

Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity?

- Methodological Answer : Substituent engineering is key. For example, trifluoromethyl or methoxy groups at the phenyl ring (as in 4,4,4-trifluoro-3-(3-methoxyphenyl)pent-2-enoic acid derivatives) improve metabolic stability . Parallel synthesis workflows using diverse boronic acids (e.g., 3,5-dimethylphenyl or fluorophenyl variants) enable rapid SAR exploration .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer : Accelerated stability studies under varying pH (2–12) and temperature (25–60°C) should be conducted, with HPLC monitoring degradation products (e.g., decarboxylation or ring-opening byproducts). Buffered solutions (phosphate/citrate) and Arrhenius modeling predict shelf-life under storage conditions .

Q. What advanced analytical methods validate structural anomalies in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction resolves stereochemical ambiguities (e.g., E/Z isomerism in enoic acids). Pair Distribution Function (PDF) analysis complements XRD for amorphous phases, while solid-state NMR confirms hydrogen-bonding networks in polymorphs .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

- Methodological Answer : Re-evaluate force field parameters in simulations (e.g., COSMO-RS vs. UNIFAC models) and validate with experimental measurements (e.g., shake-flask method at 25°C). Contradictions may arise from implicit solvent approximations or ion-pairing effects in acidic solutions .

Q. What statistical frameworks are suitable for analyzing bioactivity data across derivative libraries?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.